1-(3-ethylphenyl)-2-methylpropan-2-ol 1-(3-ethylphenyl)-2-methylpropan-2-ol
Brand Name: Vulcanchem
CAS No.: 1754-69-4
VCID: VC13551173
InChI: InChI=1S/C12H18O/c1-4-10-6-5-7-11(8-10)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3
SMILES: CCC1=CC(=CC=C1)CC(C)(C)O
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol

1-(3-ethylphenyl)-2-methylpropan-2-ol

CAS No.: 1754-69-4

Cat. No.: VC13551173

Molecular Formula: C12H18O

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

1-(3-ethylphenyl)-2-methylpropan-2-ol - 1754-69-4

Specification

CAS No. 1754-69-4
Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
IUPAC Name 1-(3-ethylphenyl)-2-methylpropan-2-ol
Standard InChI InChI=1S/C12H18O/c1-4-10-6-5-7-11(8-10)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3
Standard InChI Key BDUFZCOVEPVDNZ-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)CC(C)(C)O
Canonical SMILES CCC1=CC(=CC=C1)CC(C)(C)O

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(3-Ethylphenyl)-2-methylpropan-2-ol (C₁₂H₁₈O) features a hydroxyl group (-OH) attached to the second carbon of a propane chain, which is further substituted with a methyl group and a 3-ethylphenyl aromatic ring. The tertiary alcohol configuration confers distinct steric and electronic properties, influencing its reactivity and solubility .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₈O
Molecular Weight178.27 g/mol
IUPAC Name1-(3-Ethylphenyl)-2-methylpropan-2-ol
StereochemistryTertiary alcohol
Aromatic Substitution3-Ethyl group on phenyl ring

The compound’s stereoisomer, (1S)-1-(3-ethylphenyl)-2-methylpropan-1-ol, has been documented in PubChem (CID: 143701044) and shares the same molecular formula but differs in hydroxyl positioning . This structural variation impacts physicochemical behaviors, such as boiling points and solubility, though empirical data for the 2-ol isomer remains sparse.

Physicochemical Characteristics

Synthesis and Production Pathways

Synthetic Strategies

The synthesis of 1-(3-ethylphenyl)-2-methylpropan-2-ol may involve Friedel-Crafts alkylation or Grignard reactions to introduce the aromatic and alkyl groups. A plausible route could entail:

  • Friedel-Crafts Alkylation: Reacting 3-ethylphenol with acetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the tertiary alcohol .

  • Grignard Addition: Using a 3-ethylphenylmagnesium bromide reagent reacting with 2-methylpropan-2-ol to yield the target compound .

Industrial production would require optimization for yield and purity, potentially employing continuous-flow reactors to manage exothermic reactions and byproduct formation .

Challenges in Isolation

The steric bulk of the 3-ethylphenyl group may hinder reaction kinetics, necessitating elevated temperatures or prolonged reaction times. Purification via distillation or chromatography could be complicated by the compound’s high boiling point and polarity, requiring specialized techniques such as preparative HPLC .

Applications in Fragrance and Perfumery

Role as a Perfuming Ingredient

Compounds with aromatic-alcohol motifs, such as 3-(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)propanal, are valued in perfumery for their ability to impart floral or woody notes . The 3-ethylphenyl group in 1-(3-ethylphenyl)-2-methylpropan-2-ol may contribute similar olfactory characteristics, acting as a fixative or middle note in fragrance formulations.

Table 2: Comparative Olfactory Profiles of Analogous Alcohols

CompoundOlfactory NoteApplication
3-(4-(1-Hydroxy-2-methylpropan-2-yl)phenyl)propanalFloral, Lily-of-the-ValleyPerfumes, Cosmetics
1-(3-Ethylphenyl)-2-methylpropan-2-olPredicted: Woody, EarthyHypothetical

Stability and Performance

Research Gaps and Future Directions

Unexplored Synthetic Routes

Developing enantioselective methods to produce chiral variants of the compound could unlock applications in asymmetric catalysis or pharmaceuticals. Catalytic hydrogenation or enzymatic resolution may offer pathways to isolate specific stereoisomers .

Functional Studies

Empirical studies are needed to characterize the compound’s:

  • Solubility: In polar vs. nonpolar solvents.

  • Thermal Stability: Decomposition thresholds under heating.

  • Biological Activity: Screening for antimicrobial or anti-inflammatory properties.

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